1H,2H-1,2-Dichloroperfluorocyclopentane
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Overview
Description
1H,2H-1,2-Dichloroperfluorocyclopentane is a fluorinated organic compound with the molecular formula C5H2Cl2F6 and a molecular weight of 246.97 g/mol . It is also known by its IUPAC name, 4,5-dichloro-1,1,2,2,3,3-hexafluorocyclopentane . This compound is characterized by its high stability and unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H,2H-1,2-Dichloroperfluorocyclopentane typically involves the fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentane with chlorine and fluorine gases under controlled conditions to introduce the desired halogen atoms . Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.
Chemical Reactions Analysis
1H,2H-1,2-Dichloroperfluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Oxidation of this compound can be performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of various oxidized derivatives.
Scientific Research Applications
1H,2H-1,2-Dichloroperfluorocyclopentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,2H-1,2-Dichloroperfluorocyclopentane involves its interaction with molecular targets through its fluorine and chlorine atoms. These halogen atoms can form strong bonds with various functional groups in target molecules, leading to changes in their chemical reactivity and stability . The pathways involved in its action include halogen bonding, hydrophobic interactions, and electronic effects that influence the behavior of the compound in different environments .
Comparison with Similar Compounds
1H,2H-1,2-Dichloroperfluorocyclopentane can be compared with other fluorinated cyclopentane derivatives, such as:
1H,1H,2H-Perfluorocyclopentane: This compound has fewer chlorine atoms and exhibits different reactivity and stability profiles.
1,2-Dichlorohexafluorocyclopentene: This compound contains a double bond, which significantly alters its chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
4,5-dichloro-1,1,2,2,3,3-hexafluorocyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHBOPZZWOWUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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